2-Amino-4-mercapto-6-[2-naphthylsulfonyl]quinazoline
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Overview
Description
2-Amino-6-(naphthalen-2-ylsulfonyl)quinazoline-4(1H)-thione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of an amino group, a naphthalen-2-ylsulfonyl group, and a thione group attached to the quinazoline core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(naphthalen-2-ylsulfonyl)quinazoline-4(1H)-thione typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the naphthalen-2-ylsulfonyl group and the thione group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the quality of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group and the naphthalen-2-ylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of strong nucleophiles and polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-Amino-6-(naphthalen-2-ylsulfonyl)quinazoline-4(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction, cell cycle regulation, and apoptosis.
Comparison with Similar Compounds
- 2-Amino-6-(phenylsulfonyl)quinazoline-4(1H)-thione
- 2-Amino-6-(benzylsulfonyl)quinazoline-4(1H)-thione
- 2-Amino-6-(methylsulfonyl)quinazoline-4(1H)-thione
Comparison: Compared to its analogs, 2-Amino-6-(naphthalen-2-ylsulfonyl)quinazoline-4(1H)-thione is unique due to the presence of the naphthalen-2-ylsulfonyl group, which imparts distinct steric and electronic properties. These differences can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
52979-00-7 |
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Molecular Formula |
C18H13N3O2S2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-amino-6-naphthalen-2-ylsulfonyl-1H-quinazoline-4-thione |
InChI |
InChI=1S/C18H13N3O2S2/c19-18-20-16-8-7-14(10-15(16)17(24)21-18)25(22,23)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,24) |
InChI Key |
VIMUUMAJCABKSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC4=C(C=C3)NC(=NC4=S)N |
Origin of Product |
United States |
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